molecular formula C19H21ClN2O2 B4395291 1-{1-[4-(4-chlorophenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol

1-{1-[4-(4-chlorophenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol

Cat. No.: B4395291
M. Wt: 344.8 g/mol
InChI Key: YEFHJBMRKNPZCT-UHFFFAOYSA-N
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Description

1-{1-[4-(4-chlorophenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol is a complex organic compound with a unique structure that includes a benzodiazole ring, a chlorophenoxy group, and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[4-(4-chlorophenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(4-chlorophenoxy)butylamine with 2-chloro-1,3-benzodiazole under basic conditions to form the intermediate 1-[4-(4-chlorophenoxy)butyl]-1H-1,3-benzodiazole. This intermediate is then reacted with ethylene oxide to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-{1-[4-(4-chlorophenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while nucleophilic substitution of the chlorophenoxy group can result in various substituted derivatives .

Scientific Research Applications

1-{1-[4-(4-chlorophenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{1-[4-(4-chlorophenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol is unique due to its combination of a benzodiazole ring, chlorophenoxy group, and ethan-1-ol moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Properties

IUPAC Name

1-[1-[4-(4-chlorophenoxy)butyl]benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-14(23)19-21-17-6-2-3-7-18(17)22(19)12-4-5-13-24-16-10-8-15(20)9-11-16/h2-3,6-11,14,23H,4-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFHJBMRKNPZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CCCCOC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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